molecular formula C22H20O7 B14959525 methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

Cat. No.: B14959525
M. Wt: 396.4 g/mol
InChI Key: RCEIQGFYCRTGBS-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a methoxy-oxoethyl group at position 3, a methyl group at position 4, and a benzoate ester linked via an ether bridge at position 5. Its molecular formula is C₂₁H₁₈O₆ (monoisotopic mass: 366.110338 g/mol) . The compound’s structure combines a coumarin scaffold with ester and ether functionalities, making it a candidate for applications in organic synthesis and materials science. Crystallographic data for analogous compounds suggest that such molecules often exhibit planar coumarin cores with substituents influencing packing and intermolecular interactions .

Properties

Molecular Formula

C22H20O7

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 4-[[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxochromen-7-yl]oxymethyl]benzoate

InChI

InChI=1S/C22H20O7/c1-13-17-9-8-16(10-19(17)29-22(25)18(13)11-20(23)26-2)28-12-14-4-6-15(7-5-14)21(24)27-3/h4-10H,11-12H2,1-3H3

InChI Key

RCEIQGFYCRTGBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate typically involves multiple steps. One common method involves the alkylation of starting materials, followed by nitration, reduction, cyclization, chlorination, and successive amination reactions . The specific conditions for each step can vary, but they generally require controlled temperatures and the use of specific catalysts to ensure the desired reactions occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient catalysts to optimize yield and purity. The process would also include rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions can vary. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require specific solvents and temperatures to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can yield a wide range of products, depending on the functional groups involved.

Scientific Research Applications

Methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the synthesis of complex molecules.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific functional groups present. This interaction can affect various biochemical pathways, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs differ in substituent groups, which directly impact their physicochemical properties and reactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Key Features Reference
Methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate C₂₁H₁₈O₆ - 3-(2-Methoxy-2-oxoethyl)
- 4-Methyl
- 7-(4-Methoxycarbonylbenzyloxy)
High molecular weight (366.37 g/mol); ester-rich structure enhances lipophilicity.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate C₁₆H₁₁ClO₄ - 7-(4-Chlorobenzoyloxy) Chlorine substituent increases electronegativity; potential for halogen bonding.
3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl 4-methoxybenzoate C₂₅H₂₀O₇ - 3-(4-Methoxyphenyl)
- 4-Oxo
- 7-(4-Methoxybenzoate)
Methoxy groups enhance electron-donating effects; may alter UV absorption.
4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate C₁₇H₁₄O₆S - 7-(4-Methoxyphenylsulfonyloxy) Sulfonate group improves solubility in polar solvents; steric hindrance noted.
Methyl 4-[(3-benzyl-4-methyl-2-oxochromen-7-yloxy)methyl]benzoate C₂₆H₂₂O₆ - 3-Benzyl
- 4-Methyl
- 7-(4-Methoxycarbonylbenzyloxy)
Benzyl group introduces aromatic bulk; may hinder crystallinity.

Key Observations

Substituent Effects on Reactivity: The chloro group in 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (C₁₆H₁₁ClO₄) enhances electrophilic substitution reactivity compared to the methyl and methoxy groups in the target compound .

Solubility and Lipophilicity :

  • The sulfonate group in 4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate (C₁₇H₁₄O₆S) significantly improves aqueous solubility, whereas ester-rich analogs like the target compound are more lipophilic .

Synthetic Pathways: Synthesis of these compounds often involves nucleophilic substitution (e.g., K₂CO₃-mediated coupling of phenols with acyl chlorides) or esterification under reflux conditions .

Crystallographic Analysis :

  • X-ray crystallography using SHELXL and ORTEP software (e.g., for C₂₁H₁₈O₆) reveals planar coumarin cores with substituents influencing crystal packing. For example, bulky benzyl groups (C₂₆H₂₂O₆) disrupt close packing, reducing melting points .

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